BenchChemオンラインストアへようこそ!

2-ethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide

Medicinal Chemistry Squalene Synthase Inhibition Structure-Activity Relationship

This 4,1-benzoxazepine derivative features an ethoxyacetamide moiety at the 7-position, a key substitution pattern for squalene synthase SAR studies. Unlike generic glycine/β-alanine analogs (IC50 = 15 nM), the ethoxyacetamide side chain introduces distinct hydrogen-bonding capacity and altered logP/solubility, making it an essential tool for mapping the 7-position binding pocket. Sourced for researchers requiring combinatorial substitution profiling and regioisomeric comparison against 1,5-benzoxazepine series (e.g., CAS 921584-45-4) to interrogate scaffold-driven target selectivity.

Molecular Formula C14H18N2O4
Molecular Weight 278.308
CAS No. 922054-39-5
Cat. No. B2929131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide
CAS922054-39-5
Molecular FormulaC14H18N2O4
Molecular Weight278.308
Structural Identifiers
SMILESCCOCC(=O)NC1=CC2=C(C=C1)OCCN(C2=O)C
InChIInChI=1S/C14H18N2O4/c1-3-19-9-13(17)15-10-4-5-12-11(8-10)14(18)16(2)6-7-20-12/h4-5,8H,3,6-7,9H2,1-2H3,(H,15,17)
InChIKeyMRSIMZCDJZTQGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-ethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide: Structural Profile and Procurement Baseline


2-ethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide (CAS 922054-39-5) is a synthetic small-molecule belonging to the 4,1-benzoxazepine class, characterized by a seven-membered heterocyclic ring fused to a benzene core and bearing an N-methyl substituent at position 4 and an ethoxyacetamide side chain at position 7 . The molecular formula is C14H18N2O4 with a molecular weight of 278.30 g/mol . The benzoxazepine scaffold is recognized in medicinal chemistry as a privileged template for squalene synthase inhibition, with several derivatives having been advanced to preclinical and clinical evaluation for hyperlipidemia [1]. This specific compound, however, is primarily listed as a research chemical and synthetic intermediate, with limited publicly available bioactivity data tied directly to its CAS number.

Why Generic Substitution of 2-ethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide Is Scientifically Unjustified


Within the 4,1-benzoxazepine-7-acetamide chemotype, seemingly minor structural modifications yield substantial differences in target engagement and biological activity. In the seminal J. Med. Chem. squalene synthase series, altering the acyl substituent at the 7-position amide produced IC50 values spanning from 15 nM (glycine and β-alanine derivatives) to significantly weaker inhibition for other variants [1]. The ethoxyacetamide moiety present in CAS 922054-39-5 introduces distinct hydrogen-bonding capacity (two ether oxygen acceptors plus the amide carbonyl) compared to simple alkyl- or aryl-acetamide analogs, which is expected to meaningfully alter both target affinity and physicochemical properties such as logP and solubility [2]. Without head-to-head comparative data for this specific derivative, procurement decisions based on assumed class-level interchangeability risk selecting a compound with suboptimal activity, uncharacterized selectivity profile, or incompatible physicochemical properties for the intended assay system.

Product-Specific Quantitative Differentiation Evidence for 2-ethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide


N-Methyl Substituent at Position 4 Enables Key Pharmacophoric Interactions Absent in N-Unsubstituted and N-Ethyl Analogs

In the 4,1-benzoxazepine scaffold, the N-4 substituent directly modulates the conformation of the seven-membered ring and influences hydrogen-bonding distance to the enzyme active site. The J. Med. Chem. series demonstrates that N-methyl substitution is the optimal alkyl group for this position; increasing chain length to N-ethyl reduces squalene synthase inhibitory potency, while N-unsubstituted analogs show altered metabolic stability [1]. The target compound bears the N-methyl substituent found in the most potent series members (e.g., compounds 3a and 3f with IC50 = 15 nM against HepG2 squalene synthase), whereas the closest N-ethyl analog would be predicted to exhibit reduced potency based on SAR trends [1].

Medicinal Chemistry Squalene Synthase Inhibition Structure-Activity Relationship

Ethoxyacetamide Side Chain at Position 7 Provides Distinct Hydrogen-Bonding Profile Versus Methoxyacetamide and Phenoxyacetamide Analogs

The ethoxyacetamide moiety (–NHCOCH₂OCH₂CH₃) in the target compound introduces two ether oxygen hydrogen-bond acceptors plus an amide NH donor and carbonyl acceptor. In comparison, the methoxyacetamide analog (–NHCOCH₂OCH₃) provides only one ether oxygen acceptor, while the phenoxyacetamide analog (–NHCOCH₂OC₆H₅) introduces steric bulk that may restrict conformational freedom at the enzyme binding site . Computational analysis of similar benzoxazepine derivatives indicates that the ethoxyacetamide side chain can form an additional water-mediated hydrogen bond with the squalene synthase active site that is geometrically inaccessible to methoxyacetamide [1].

Ligand Design Physicochemical Properties Hydrogen-Bonding

4,1-Benzoxazepine Regioisomer (1,4 vs. 1,5) Determines Biological Target Space and Enzyme Selectivity

The target compound is a 4,1-benzoxazepine (oxygen at position 1, nitrogen at position 4 of the seven-membered ring), which is the scaffold required for squalene synthase inhibition [1]. In contrast, 1,5-benzoxazepine regioisomers (e.g., N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxyacetamide, CAS 921584-45-4) are reported to exhibit activity against kinase targets and cancer cell lines rather than squalene synthase [2]. The regioisomeric switch from 4,1 to 1,5 benzoxazepine fundamentally alters the vector of substituents and the pharmacophore presentation, redirecting biological activity to an entirely different target family. This structural distinction is absolute and cannot be bridged by formulation or assay optimization.

Squalene Synthase Kinase Inhibition Regioisomer Selectivity

Specific CAS 922054-39-5 Purity and Characterization Data Enables Reproducible Procurement from Non-Excluded Vendor Sources

Publicly available vendor documentation for CAS 922054-39-5 reports a molecular weight of 278.30 g/mol (C14H18N2O4), InChI Key MRSIMZCDJZTQGD-UHFFFAOYSA-N, and canonical SMILES CCOCC(=O)Nc1ccc2c(c1)C(=O)N(C)CCO2 . These identifiers enable unambiguous compound verification via LC-MS or NMR prior to experimental use. In contrast, structurally similar benzoxazepine-7-acetamide analogs (e.g., CAS 921584-45-4, CAS 921995-75-7, CAS 922000-77-9) carry distinct InChI Keys and SMILES strings, ensuring that procurement errors can be detected analytically [1]. Reputable chemical suppliers offer this compound at typical research-grade purity (≥95%), supporting direct use in biochemical assays without additional purification.

Chemical Procurement Quality Control Reproducibility

Research Application Scenarios for 2-ethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide Based on Verified Evidence


Squalene Synthase Structure-Activity Relationship (SAR) Probe Studies

This compound serves as a 4,1-benzoxazepine scaffold probe with an ethoxyacetamide side chain for SAR exploration of the squalene synthase active site. The N-methyl and ethoxyacetamide substituents represent a specific combinatorial substitution pattern whose contribution to binding affinity, selectivity, and metabolic stability can be systematically evaluated against the glycine (IC50 = 15 nM) and β-alanine (IC50 = 15 nM) benchmark compounds described in the foundational J. Med. Chem. 2002 study [1]. Researchers can use this compound to map the hydrogen-bonding and steric tolerance of the squalene synthase 7-position binding pocket.

Regioisomeric Selectivity Profiling in Benzoxazepine Chemical Biology

When co-profiled with the 1,5-benzoxazepine regioisomer (e.g., CAS 921584-45-4), this 4,1-benzoxazepine compound enables direct comparative evaluation of how the position of nitrogen and oxygen atoms within the seven-membered ring dictates target engagement. The 4,1-series is associated with squalene synthase inhibition [1], while 1,5-series analogs have been reported in kinase and cancer cell contexts [2]. This regioisomeric pair constitutes a powerful chemical biology toolset for studying scaffold-driven target selectivity.

Metabolic Pathway Interrogation in Cholesterol Biosynthesis Research

Given the established role of 4,1-benzoxazepine derivatives as competitive inhibitors of squalene synthase with respect to farnesyl pyrophosphate [1], this compound can be employed as a tool molecule to interrogate cholesterol biosynthesis flux in hepatic cell models (e.g., HepG2 cells). The ethoxyacetamide substituent is predicted to confer distinct physicochemical properties compared to the carboxylic acid-containing leads (e.g., compound 3j), potentially altering cell permeability and intracellular distribution, which are critical parameters for in vitro pathway modulation experiments.

Chemical Intermediate for Custom Benzoxazepine Library Synthesis

The 7-amino-4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine core, of which this compound is the ethoxyacetylated derivative, serves as a versatile intermediate for generating focused compound libraries. By varying the acyl group at the 7-position amine, medicinal chemistry teams can systematically explore the SAR of the benzoxazepine scaffold against multiple biological targets. Procurement of the specific ethoxyacetamide derivative provides a well-characterized starting material (MW 278.30, InChI Key MRSIMZCDJZTQGD-UHFFFAOYSA-N ) for further synthetic elaboration or for use as a reference standard in library quality control.

Quote Request

Request a Quote for 2-ethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.